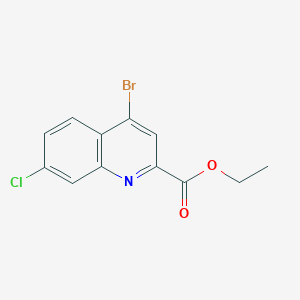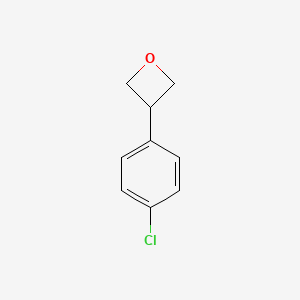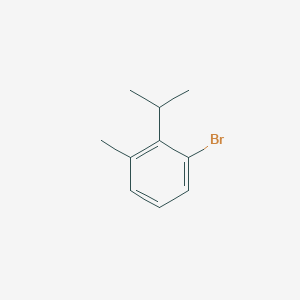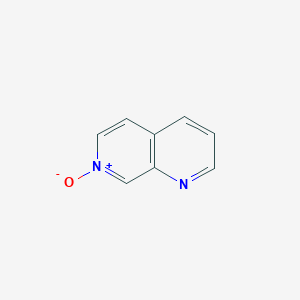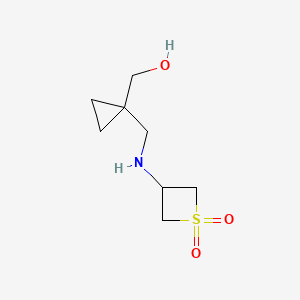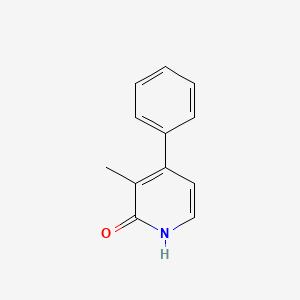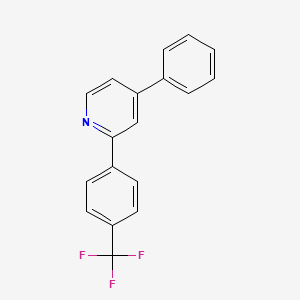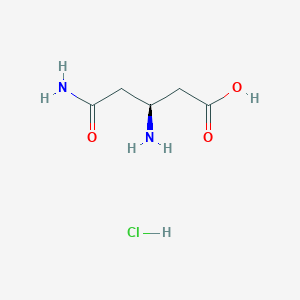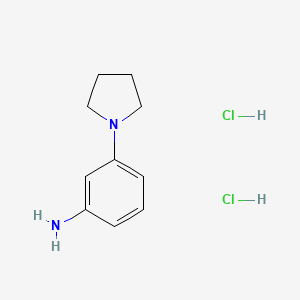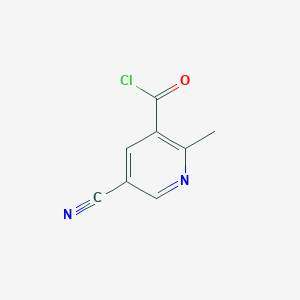
5-Cyano-2-methylnicotinoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyano-2-methylnicotinoyl chloride is an organic compound that belongs to the class of nitriles and chlorides It is a derivative of nicotinic acid and is characterized by the presence of a cyano group (-CN) and a chloride group (-Cl) attached to a methylated pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-methylnicotinoyl chloride typically involves the chlorination of 5-Cyano-2-methylnicotinic acid. One common method is the reaction of 5-Cyano-2-methylnicotinic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
5-Cyano-2-methylnicotinic acid+SOCl2→5-Cyano-2-methylnicotinoyl chloride+SO2+HCl
This method is efficient and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also minimizes human error and enhances safety.
化学反应分析
Types of Reactions
5-Cyano-2-methylnicotinoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form 5-Cyano-2-methylnicotinic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) in the presence of a base (e.g., triethylamine) under mild conditions.
Hydrolysis: Aqueous acid or base solutions at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nicotinoyl derivatives.
Hydrolysis: Formation of 5-Cyano-2-methylnicotinic acid.
Reduction: Formation of 5-Amino-2-methylnicotinoyl chloride.
科学研究应用
5-Cyano-2-methylnicotinoyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting nicotinic receptors.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is used to study the interactions of nitrile-containing molecules with biological systems.
作用机制
The mechanism of action of 5-Cyano-2-methylnicotinoyl chloride involves its interaction with nucleophiles, leading to the formation of various derivatives. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chloride group acts as a leaving group in substitution reactions, facilitating the formation of new bonds.
相似化合物的比较
Similar Compounds
5-Cyano-2-methylnicotinic acid: Similar structure but lacks the chloride group.
2-Methylnicotinoyl chloride: Lacks the cyano group.
5-Cyano-2-chloronicotinic acid: Contains both cyano and chloride groups but in different positions.
Uniqueness
5-Cyano-2-methylnicotinoyl chloride is unique due to the presence of both cyano and chloride groups on a methylated pyridine ring
属性
分子式 |
C8H5ClN2O |
|---|---|
分子量 |
180.59 g/mol |
IUPAC 名称 |
5-cyano-2-methylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C8H5ClN2O/c1-5-7(8(9)12)2-6(3-10)4-11-5/h2,4H,1H3 |
InChI 键 |
IJTBYCOJVDEGBD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=N1)C#N)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B12962211.png)
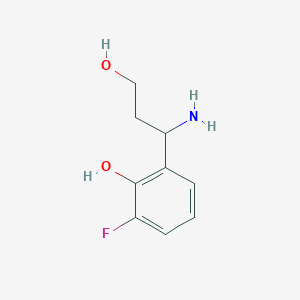
![rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12962240.png)
